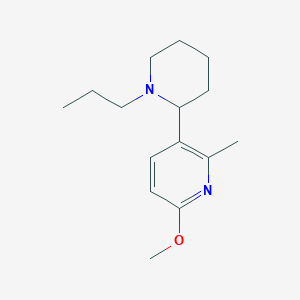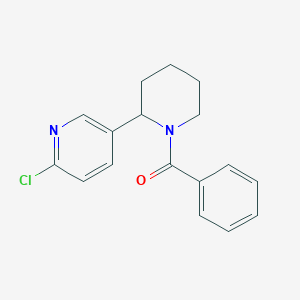![molecular formula C6H9NO2 B11812774 (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique three-dimensional framework, which makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high purity and yield. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration provides unique reactivity and binding properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m1/s1 |
Clé InChI |
CLPZNYCYBYIODB-XINAWCOVSA-N |
SMILES isomérique |
C1CN[C@@]2([C@H]1C2)C(=O)O |
SMILES canonique |
C1CNC2(C1C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)



![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)



![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


